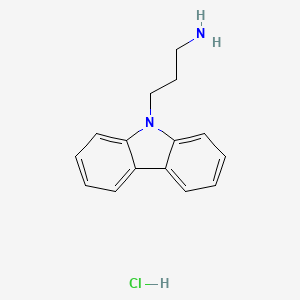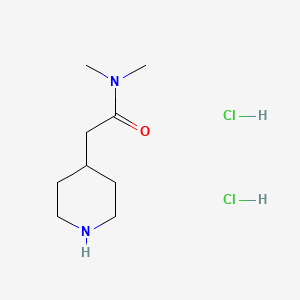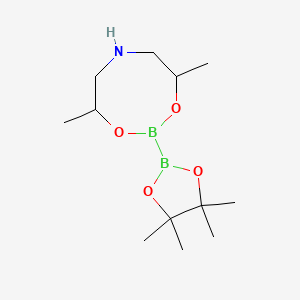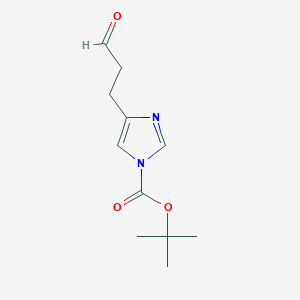
3-(9H-carbazol-9-yl)propan-1-amine hydrochloride
Overview
Description
“3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C15H17ClN2 . It is a compound that has been studied for various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” consists of a carbazole group attached to a propylamine group via a single bond . The carbazole group is a tricyclic compound that consists of two benzene rings fused onto a five-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
“3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 260.77 . The melting point is reported to be 273 °C .Scientific Research Applications
- Specific Scientific Field: Materials Chemistry
- Summary of the Application: The compound “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” is used in the synthesis of poly [N- (3- (9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which has shown promising potential for application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .
- Methods of Application or Experimental Procedures: Thin films of the polymer, sandwiched between Al or Au and ITO electrodes, exhibit rewriteable flash memory behavior with bistable conductivity with a setting voltage ranging from 2 to 4.5 V .
- Results or Outcomes: The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
-
Carbazoles in Biological Activities: Carbazoles have been found to have various biological activities such as antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, topoisomerase II inhibition, and anti-inflammatory . Although this information is about carbazoles in general, it might suggest potential areas of research for specific carbazole compounds like “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride”.
-
Carbazoles in Organic Semiconductors: There’s a study about the use of organic salts, including a carbazole-based compound, in the preparation of CsPbBr3 Nanoplatelets (NPLs) for blue light-emitting diodes (LEDs) . This suggests that carbazole-based compounds might have potential applications in the field of optoelectronics.
-
Carbazoles in Biological Activities: Carbazoles have been found to have various biological activities such as antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, topoisomerase II inhibition, and anti-inflammatory . Although this information is about carbazoles in general, it might suggest potential areas of research for specific carbazole compounds like “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride”.
-
Carbazoles in Organic Semiconductors: There’s a study about the use of organic salts, including a carbazole-based compound, in the preparation of CsPbBr3 Nanoplatelets (NPLs) for blue light-emitting diodes (LEDs) . This suggests that carbazole-based compounds might have potential applications in the field of optoelectronics.
properties
IUPAC Name |
3-carbazol-9-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1-4,6-9H,5,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZKEBRPLHUTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1392855.png)
![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)
![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)
![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)

![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)
![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)